molecular formula C7H4BrNO B1329836 3-Bromophenyl isocyanate CAS No. 23138-55-8

3-Bromophenyl isocyanate

Cat. No. B1329836
Key on ui cas rn: 23138-55-8
M. Wt: 198.02 g/mol
InChI Key: VQVBCZQTXSHJGF-UHFFFAOYSA-N
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Patent
US06706744B2

Procedure details

3-Bromoaniline (2.63 g, 15.3 mmol) was dissolved in ethyl acetate (100 ml) and 1N dry hydrogen chloride in diethyl ether (15.3 ml) was added and the solvents were removed in vacuo. The residue was stripped twice with toluene and the residue was suspended in toluene (30 ml). Diphosgene (6.1 ml) was added and the mixture was refluxed for 1.5 hour. After cooling, the solution was concentrated in vacuo to afford 2.63 g (87%) 3-bromophenyliso-cyanate.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl.[C:10](OCC)(=[O:12])C>C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]([N:5]=[C:10]=[O:12])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15.3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
Diphosgene (6.1 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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